2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3S/c1-24-12-8-6-11(7-9-12)21-15(18-19-20-21)10-17-25(22,23)14-5-3-2-4-13(14)16/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACUYLIYUWSYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 4-methoxyphenylhydrazine with sodium azide and a suitable catalyst to form the tetrazole ring. This intermediate is then reacted with 2-chlorobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives
Biological Activity
2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes existing research findings regarding its biological activity, including mechanisms of action, cytotoxicity, and metabolic stability.
Chemical Structure and Properties
The compound features a sulfonamide moiety linked to a tetrazole ring and a methoxyphenyl group, which contribute to its biological properties. The presence of these functional groups is crucial for its interaction with biological targets.
Research indicates that this compound induces apoptosis in cancer cell lines. For example, studies involving HeLa cells demonstrated that the compound increases early apoptotic populations and activates caspases, suggesting a mechanism involving programmed cell death .
Table 1: Apoptotic Induction in HeLa Cells
| Compound | Concentration (µM) | IC50 (24h) | IC50 (48h) |
|---|---|---|---|
| This compound | 0–20 | Not reached | 6 |
| Other Compounds (11, 12, 13) | 0–20 | 18 | 6 |
Cytotoxic Activity
The compound exhibits significant cytotoxicity against various cancer cell lines. The MTT assay results indicated that the compound effectively reduces cell viability in a time-dependent manner. The IC50 values suggest that it is particularly effective after 48 hours of treatment.
Metabolic Stability
Metabolic studies have shown that the compound undergoes first-phase oxidation reactions in human liver microsomes, with half-life values ranging from 9.1 to 20.3 minutes. These findings indicate that the compound has moderate metabolic stability, which is essential for its therapeutic potential .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their derivatives:
- Anticancer Activity : A study reported that derivatives similar to the target compound showed promising anticancer properties by inducing apoptosis in various cancer cell lines .
- Antimicrobial Activity : Another research highlighted the potential of tetrazole-based compounds as antimicrobial agents against pathogens such as Trypanosomes and Leishmania .
- Structure-Activity Relationship (SAR) : The methoxy group on the phenyl ring has been identified as a critical factor influencing the cytotoxic activity of related sulfonamides, emphasizing the importance of functional group positioning in drug design .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing tetrazole and sulfonamide moieties can exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide demonstrate selective cytotoxicity against various cancer cell lines.
- Case Study: Anticancer Efficacy
Antifungal Properties
The compound has also been assessed for antifungal activity. A series of phenyl(2H-tetrazol-5-yl)methanamine derivatives were synthesized and tested, showing promising results against fungal strains.
- Case Study: Antifungal Testing
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. The following factors have been identified:
- Tetrazole Moiety : Essential for biological activity due to its ability to form hydrogen bonds and interact with biological targets.
- Methoxy Group : Enhances lipophilicity and may improve cellular uptake.
- Chloro Substitution : Influences the electronic properties of the molecule, affecting its interaction with target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrazole Derivatives with Sulfonamide Groups
The target compound shares structural motifs with 2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide (). Key differences include:
- Substituent on Tetrazole : The target compound has a 4-methoxyphenyl group, whereas ’s analog features a 3-chloro-4-methylphenyl group. The methoxy group improves solubility compared to chloro-methyl substituents but may reduce electrophilic reactivity .
- Linker Chemistry : The target uses a methyl bridge, while ’s compound employs a sulfanyl-acetamide linker, which introduces additional hydrogen-bonding capacity.
Tetrazole vs. Thiazole Core Analogs
2-Chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide () replaces the tetrazole with a thiazole ring. Key distinctions:
- Electronic Effects : The thiazole’s sulfur atom may engage in hydrophobic interactions, whereas the tetrazole’s nitrogen-rich structure facilitates ionic interactions.
Substituent Variation in Tetrazole Derivatives
lists compounds like Methyl 1-[[1-[[N-(2-chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoate (8) and 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoic acid (11), which highlight:
- Functional Group Impact : Ester (compound 8) vs. carboxylic acid (compound 11) groups alter polarity and bioavailability. The target compound’s sulfonamide group offers a balance between solubility and membrane permeability .
- Synthetic Yields : Compounds in show yields >90%, suggesting efficient Ugi-azide or nucleophilic substitution routes. Comparable yields for the target compound are plausible if similar methods (e.g., ultrasound-assisted synthesis, ) are employed.
Sulfonamide-Containing Heterocycles Beyond Tetrazoles
describes sulfonamides with pyrazole (e.g., 3-Fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide ) and indole cores. These analogs demonstrate:
- Binding Mode Flexibility : Pyrazole derivatives often target kinases, while tetrazole-sulfonamides may favor carbonic anhydrase or cyclooxygenase inhibition .
Computational and Pharmacological Implications
Q & A
Basic: What are the recommended synthetic routes and purification strategies for this compound?
The synthesis of 2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves multi-step reactions, typically starting with the preparation of the tetrazole core. A common approach is the cycloaddition of sodium azide with nitriles under acidic conditions to form the tetrazole ring, followed by alkylation with a benzenesulfonamide derivative. For example, describes analogous sulfonamide syntheses using nucleophilic substitution reactions between sulfonyl chlorides and amine intermediates, achieving yields of 40–55% after crystallization in ethanol or acetonitrile . Purification often employs column chromatography or recrystallization, with TLC (Rf values ~0.43–0.78) and melting point analysis (e.g., 112–235°C) used to confirm purity .
Basic: How can NMR and mass spectrometry resolve structural ambiguities in this compound?
1H and 13C NMR are critical for confirming the connectivity of the tetrazole, methoxyphenyl, and sulfonamide groups. Key signals include:
- Tetrazole protons : Resonances at δ 8.5–9.5 ppm (1H-tetrazole) or absence of protons for 2H-tetrazole.
- Methoxy group : A singlet at δ ~3.8 ppm (3H, OCH3).
- Sulfonamide NH : A broad peak at δ ~5.5–6.5 ppm.
Mass spectrometry (ESI-TOF) should show a molecular ion peak matching the exact mass (e.g., [M+H]+ calculated for C15H13ClN5O3S: 394.04). Discrepancies in coupling constants or unexpected peaks may indicate regioisomeric impurities (e.g., 1H- vs. 2H-tetrazole substitution) .
Advanced: How can computational modeling predict structure-activity relationships (SAR) for biological targets?
Molecular docking studies can assess interactions between the tetrazole-sulfonamide scaffold and enzymes like carbonic anhydrase or cyclooxygenase. For example:
- Docking software : Use AutoDock Vina or Schrödinger Suite to model binding poses.
- Key interactions : The sulfonamide group may coordinate with Zn²⁺ in metalloenzymes, while the tetrazole ring engages in π-π stacking with aromatic residues.
- Validation : Compare predicted binding affinities with experimental IC50 values from enzymatic assays. highlights sulfonamide derivatives with anti-inflammatory activity, suggesting similar methodologies apply .
Advanced: How to address contradictory bioactivity data across different assays?
Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial results) may arise from assay conditions or target specificity. Mitigation strategies include:
- Dose-response curves : Confirm activity across multiple concentrations (e.g., 1–100 µM).
- Cellular vs. enzymatic assays : Differentiate membrane permeability effects (e.g., notes benzenesulfonamide derivatives show varied activity in cell-based vs. cell-free systems) .
- Control compounds : Use reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .
Advanced: What crystallographic methods confirm the compound’s solid-state structure?
Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation. Key steps:
- Crystallization : Use solvent diffusion (e.g., DCM/hexane) to grow crystals.
- Data collection : A resolution ≤ 0.8 Å ensures accurate bond lengths/angles.
- Analysis : Software like Olex2 or SHELXL refines the structure. reports a sulfonamide derivative with a monoclinic crystal system (space group P21/c), demonstrating the methoxyphenyl group’s dihedral angle relative to the sulfonamide plane .
Advanced: What reaction mechanisms explain the formation of key intermediates?
The tetrazole formation follows a Huisgen 1,3-dipolar cycloaddition between sodium azide and a nitrile precursor. For the benzenesulfonamide linkage:
- Mechanism : Nucleophilic attack by the tetrazole-methylamine on 2-chlorobenzenesulfonyl chloride, proceeding via an SN2 pathway.
- Side reactions : Competing hydrolysis of sulfonyl chloride requires anhydrous conditions. describes analogous intermediates in triazole-thiadiazine syntheses, highlighting the role of base (e.g., Et3N) in scavenging HCl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
